1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol
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Overview
Description
1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol is an organic compound that features a piperidine ring attached to a cyclopentanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with piperidine in the presence of a reducing agent. One common method is the reductive amination of cyclopentanone with piperidine using sodium borohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)cyclopentan-1-ol: This compound has a similar structure but with the piperidine ring attached at a different position.
2-Piperidin-3-ylpropan-2-ol: Another piperidine derivative with different substituents.
3-Piperidin-3-ylpropan-1-ol: A compound with a similar piperidine ring but different carbon chain length.
Uniqueness
1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol is unique due to its specific structural arrangement, which can influence its chemical reactivity and biological activity. The presence of both the piperidine ring and the cyclopentanol moiety provides a versatile framework for various applications.
Properties
Molecular Formula |
C11H21NO |
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Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-(piperidin-1-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H21NO/c13-11(6-2-3-7-11)10-12-8-4-1-5-9-12/h13H,1-10H2 |
InChI Key |
ZYNNNYJEBOCYGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2(CCCC2)O |
Origin of Product |
United States |
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